![molecular formula C17H16F3NO4 B2808790 3-(((3-(Trifluoromethyl)phenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 1105216-12-3](/img/structure/B2808790.png)
3-(((3-(Trifluoromethyl)phenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((3-(Trifluoromethyl)phenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a useful research compound. Its molecular formula is C17H16F3NO4 and its molecular weight is 355.313. The purity is usually 95%.
BenchChem offers high-quality 3-(((3-(Trifluoromethyl)phenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(((3-(Trifluoromethyl)phenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Crystallography
Syntheses and Crystal Structures : The compound has been synthesized and characterized through X-ray single-crystal diffraction, IR, and UV-Vis techniques. Its structural properties have been detailed in various studies. For instance, 3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione and 3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione have been examined for their crystal structures, contributing to the understanding of such compounds (Zeng, Li, & Guo, 2013).
Electrochemical Properties : The redox behavior of similar compounds in non-aqueous media has been investigated. This study provides insight into the electrochemical applications of such compounds, highlighting their potential in various scientific applications (Abou-Elenien, Aboutabl, Sherin, & Fahmy, 1991).
Chemical Reactions and Interactions
Reactions with Dienophiles : The compound's reactivity has been studied, particularly in reactions with dienophiles. This research is crucial for understanding its chemical behavior and potential applications in synthetic chemistry (Mironov, Bagryanskaya, & Shults, 2016).
Hydrogen Bonding and Conformation : The structure, conformation, and hydrogen bonding properties of amino-cycloalkanespiro-5-hydantoins, which are structurally related, have been explored. These aspects are essential for understanding the compound's potential in drug design and material science (Todorov, Petrova, Naydenova, & Shivachev, 2009).
Catalyst-Free Synthesis of Nitrogen-Containing Spiro Heterocycles : The compound's role in the synthesis of nitrogen-containing spiro heterocycles has been investigated, showing its utility in the development of novel chemical entities (Aggarwal, Vij, & Khurana, 2014).
Theoretical and Computational Studies
Density Functional Theory (DFT) Studies : DFT studies have been conducted on derivatives of this compound, providing theoretical insights into its molecular structure and properties, which are crucial for predicting its behavior in various applications (Zeng, Wu-Lan, Cai, Xue, & Guo, 2013).
Thermodynamic Properties and DFT Studies : In addition to crystal structure analysis, the thermodynamic properties of derivatives have been studied, coupled with DFT computations, to understand the stability and reactivity of these compounds (Zeng, Wang, & Zhang, 2021).
Propriétés
IUPAC Name |
3-[[3-(trifluoromethyl)anilino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO4/c18-17(19,20)11-5-4-6-12(9-11)21-10-13-14(22)24-16(25-15(13)23)7-2-1-3-8-16/h4-6,9-10,21H,1-3,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIMRNWTNJAWHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC(=O)C(=CNC3=CC=CC(=C3)C(F)(F)F)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(((3-(Trifluoromethyl)phenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1-methylpropyl)-3-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2808707.png)
![2-(3-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2808710.png)
![N-(4-ethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2808714.png)
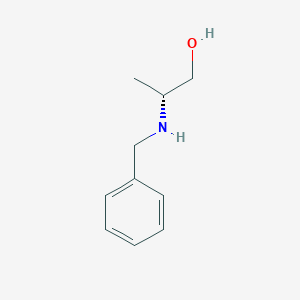
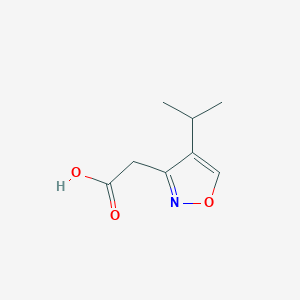
![2-[(4-Methyloxan-4-yl)oxy]acetic acid](/img/structure/B2808718.png)
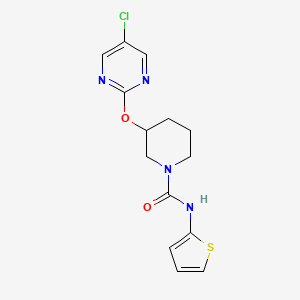

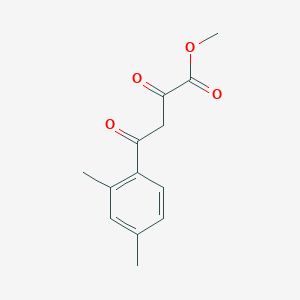
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2808726.png)
![Cyclohexyl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2808727.png)
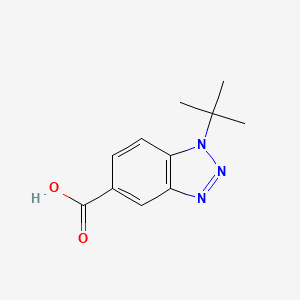
![3-(4-fluorophenyl)-5-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole](/img/structure/B2808729.png)
![4-Methoxy-1-methyl-5-[4-(3-methylimidazol-4-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2808730.png)